molecular formula C8H8BrNO B1270738 1-(4-Amino-3-bromo-phenyl)-ethanone CAS No. 56759-32-1

1-(4-Amino-3-bromo-phenyl)-ethanone

Cat. No. B1270738
Key on ui cas rn: 56759-32-1
M. Wt: 214.06 g/mol
InChI Key: ASMVJBACZFHISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814350

Procedure details

A stirred mixture of 35.5 g of 4'-amino-3'bromoacetophenone, 17.8 g of cuprous cyanide and 180 ml of dry dimethylformamide was heated at reflux, under nitrogen for 6 hours. After cooling, the mixture was treated with 180 ml of a solution of ferric chloride (prepared from 400 g of ferric chloride hexahydrate, 100 ml of concentrated hydrochloric acid and 600 ml of water) and stirred for 20 minutes at 60°-70° C. A 500 ml portion of water and 400 ml of dichloromethane were added. To facilitate phase separation, the mixture was filtered and then the filtrate was extracted with two 400 ml portions of dichlorometbane. The organic extracts were combined, washed with 200 ml of water and 200 ml of saturated sodium bicarbonate solution and the solvent removed in vacuo at 80° C. The residue was evaporated twice from 100 ml portions of toluene, giving a yellow solid, which was crystallized from ethanol, giving 14.35 g of the desired compound, mp 155°-159° C.
Quantity
35.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
180 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1Br.[CH3:12][N:13](C)C=O.O>ClCCl>[C:8]([C:5]1[CH:4]=[C:3]([C:12]#[N:13])[C:2]([NH2:1])=[CH:7][CH:6]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(C)=O)Br
Name
cuprous cyanide
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
180 mL
Type
reactant
Smiles
Name
ferric chloride
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes at 60°-70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under nitrogen for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
phase separation
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with two 400 ml portions of dichlorometbane
WASH
Type
WASH
Details
washed with 200 ml of water and 200 ml of saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo at 80° C
CUSTOM
Type
CUSTOM
Details
The residue was evaporated twice from 100 ml portions of toluene
CUSTOM
Type
CUSTOM
Details
giving a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C(C#N)=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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